2-Amino-5-methylnicotinonitrile

Übersicht

Beschreibung

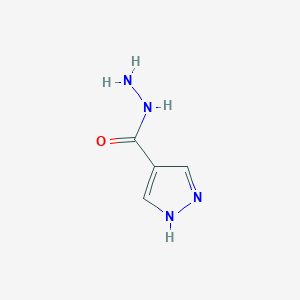

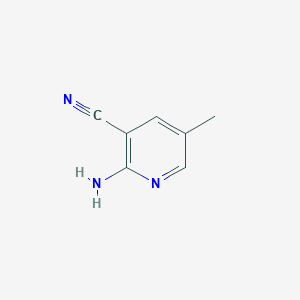

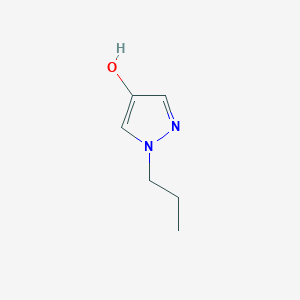

2-Amino-5-methylnicotinonitrile is a chemical compound that has been the subject of various synthetic methodologies due to its potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of an amino group and a nitrile group attached to a nicotinic acid derivative.

Synthesis Analysis

The synthesis of highly functionalized 2-aminonicotinonitriles has been achieved through different innovative methods. One approach involves the base-mediated annulation of α-keto vinyl azides and α,α-dicyanoalkenes, which allows for efficient ring-openings and intramolecular rearrangements to form the desired product . Another method utilizes ultrasound irradiation to promote a four-component reaction in water, combining malononitrile, aromatic aldehydes, acetophenone derivatives, and ammonium acetate. This green chemistry approach highlights the advantages of using water as a solvent and ultrasound as a catalyst-free technique to achieve excellent yields and functional group tolerance . Additionally, the use of HBF4 as an efficient catalyst under solvent-free conditions has been explored, with experimental and theoretical studies supporting an anomeric based oxidation mechanism for the synthesis of 2-amino-4,6-diphenylnicotinonitriles .

Molecular Structure Analysis

The molecular structure of 2-amino-5-methylnicotinonitrile and its derivatives is crucial for understanding their reactivity and potential applications. While the papers provided do not directly discuss the molecular structure of 2-amino-5-methylnicotinonitrile, they do provide insights into related compounds. For instance, the characterization of by-products such as 2-chloro-5-fluoro-3-methylpyridine using 13C NMR data offers a glimpse into the structural aspects of similar nicotinonitrile derivatives .

Chemical Reactions Analysis

The chemical reactivity of 2-amino-5-methylnicotinonitrile derivatives can be inferred from the synthesis methods and the intermediates formed during these processes. For example, the formation of intermediates with 5R- and 5S- chiral positions during the synthesis using HBF4 suggests that these structures are amenable to further chemical transformations through oxidation mechanisms . Although not directly related to 2-amino-5-methylnicotinonitrile, the photochemistry of 1- and 2-methyl-5-aminotetrazoles provides an example of how structural effects can influence reaction pathways, leading to different photoproducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-methylnicotinonitrile are not explicitly detailed in the provided papers. However, the synthesis methods described imply that the compound and its derivatives are stable under various conditions, including aqueous environments and solvent-free setups. The use of green chemistry principles in the synthesis also suggests that these compounds have favorable solubility and reactivity profiles that can be exploited in environmentally friendly processes .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Plant Growth Regulators : 2-Amino-5-methylnicotinonitrile derivatives have been explored for their potential as plant growth regulators. One study synthesized various derivatives, including 2-[(triphenylphosphoranylidene)amino]tetrazolo[1,5-a]pyridine, which showed effectiveness as wheat growth regulators (Dyadyuchenko et al., 2018).

Chemical Synthesis and Reactions

- Regioselective Reactions : Research has demonstrated the regioselective nucleophilic substitution of chlorine in 2,6-dichloro-4-methylnicotinonitrile to form triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide, highlighting the compound's utility in chemical synthesis (Dyadyuchenko et al., 2021).

Applications in Medicine

- Anticancer Properties : A study focused on synthesizing various 2-amino-3-cyanopyridine derivatives from 2-Aminonicotinonitrile and evaluating their potential as anticancer agents. This research adds to the understanding of its applications in medicinal chemistry (Mansour et al., 2021).

Material Science Applications

- Novel Synthesis Techniques : Research into the nucleophilic recyclization of pyridinium salts for synthesizing 2-methylnicotinonitrile derivatives offers insights into new methods in material science (Duan et al., 2022).

Advanced Organic Chemistry

- Synthesis of Complex Compounds : The base-catalyzed ring transformation of 2H-pyran-2-ones into aminonicotinonitriles and diaminopyridines demonstrates the compound's role in creating complex organic structures (Farhanullah et al., 2003).

Novel Organic Reactions

- Oxidation Mechanisms : A study investigated the synthesis of 2-amino-4,6-diphenylnicotinonitrile using HBF4 as a catalyst, providing insights into novel oxidation mechanisms in organic chemistry (Zolfigol et al., 2017).

Neuroscience Research

- Alzheimer's Disease Imaging : 2-Amino-5-methylnicotinonitrile derivatives have been utilized in neuroimaging for Alzheimer's disease, providing a non-invasive technique to monitor neurofibrillary tangles and beta-amyloid plaques (Shoghi-Jadid et al., 2002).

Eigenschaften

IUPAC Name |

2-amino-5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-6(3-8)7(9)10-4-5/h2,4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKFORLRLLVDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517311 | |

| Record name | 2-Amino-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-methylnicotinonitrile | |

CAS RN |

38076-78-7 | |

| Record name | 2-Amino-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1282121.png)

![Thieno[2,3-c]pyridin-4-ol](/img/structure/B1282128.png)

![6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1282134.png)

![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)